1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one
Overview
Description
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one, also known as MBBS, is a compound with the CAS Number: 874009-26-4 . It has a molecular weight of 291.17 . The IUPAC name for this compound is 1-bromo-3-[(4-methylphenyl)sulfonyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The melting point of this compound is between 129-134 degrees Celsius . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Reactivity
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one has been utilized in the synthesis of various chemical compounds, demonstrating its versatility as a reagent in organic synthesis. For example, its derivative, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, was synthesized and reacted with dimethyl malonate and methyl acetoacetate to afford Michael adducts via nucleophilic attack, showcasing its role in facilitating nucleophilic addition reactions (Vasin et al., 2016). Similarly, this compound reacted with acetylacetone to yield a product with an enol structure, further highlighting its reactivity and the potential for generating diverse chemical structures (Vasin et al., 2017).
Catalysis and Fragrance Synthesis
In catalysis, the compound has found application in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, for the synthesis of valuable floral fragrances. This demonstrates its utility in facilitating catalytic reactions that yield commercially significant fragrance compounds (Scrivanti et al., 2008).
Synthesis of Higher 1-Bromoalkane
The compound has been involved in the synthesis of higher 1-bromoalkanes through a simple method involving monobromination of α,ω-diol followed by esterification with 4-methylbenzene sulfonyl chloride, showcasing its role in the synthesis of bromoalkane derivatives which are useful intermediates in various organic syntheses (Li Wei, 2012).
Antimicrobial Agent Synthesis
Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents, illustrating the broader implications of its derivatives in medicinal chemistry and drug development (Doraswamy & Ramana, 2013).
Properties
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCRPNTKMHXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874009-26-4 | |
Record name | 1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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